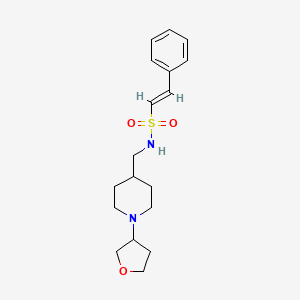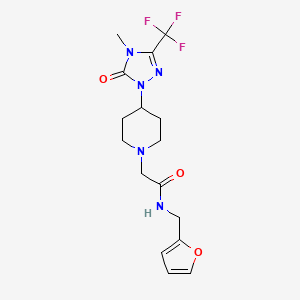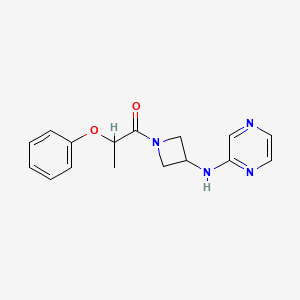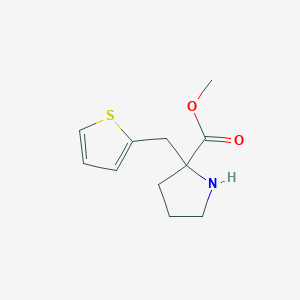
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a tetrahydrofuran ring, and a piperidine moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting tetrahydrofuran with piperidine under specific conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with phenylsulfonyl chloride to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with an appropriate phenyl-substituted ethene under catalytic conditions to achieve the desired (E)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions, and high-pressure hydrogenation may be used to ensure complete conversion of intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene moiety to an ethane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Various substituted sulfonamides
Aplicaciones Científicas De Investigación
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
Uniqueness
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its tetrahydrofuran and piperidine moieties provide a distinct scaffold that can be further modified for targeted applications.
Propiedades
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAUXASTKRZOHD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2622878.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-cyclopentylacetamide dioxalate](/img/structure/B2622879.png)







![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)
![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)

